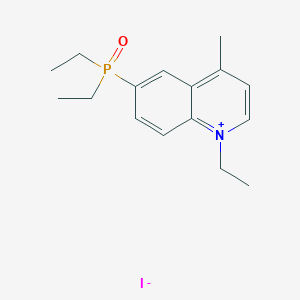
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes a quinoline ring substituted with diethylphosphoryl and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves the reaction of 6-chloro-1-ethyl-4-methylquinoline with diethylphosphite in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the diethylphosphoryl group. The resulting intermediate is then quaternized with methyl iodide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tertiary amines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. Additionally, it can inhibit key enzymes and interfere with metabolic pathways, resulting in antimicrobial and anticancer effects. The molecular targets include membrane phospholipids and specific enzymes involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Diethylphosphoryl)-1-ethylquinolin-1-ium iodide
- 6-(Diethylphosphoryl)-4-methylquinolin-1-ium iodide
- 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium bromide
Uniqueness
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87981-24-6 |
|---|---|
Molekularformel |
C16H23INOP |
Molekulargewicht |
403.24 g/mol |
IUPAC-Name |
6-diethylphosphoryl-1-ethyl-4-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C16H23NOP.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)19(18,6-2)7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KAKVLXDDQSJSAD-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=O)(CC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


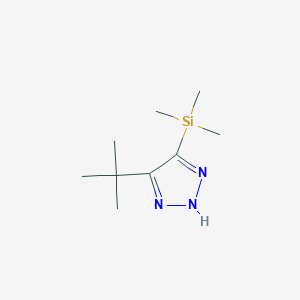
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
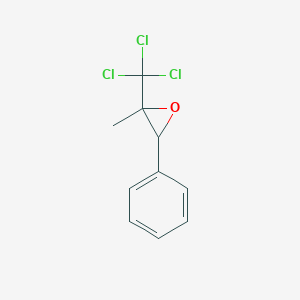
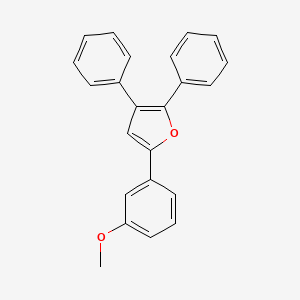
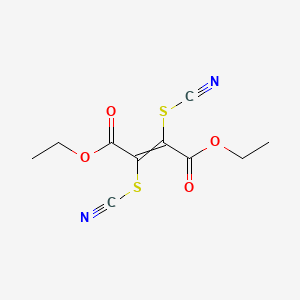
![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)
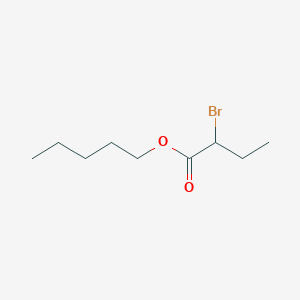

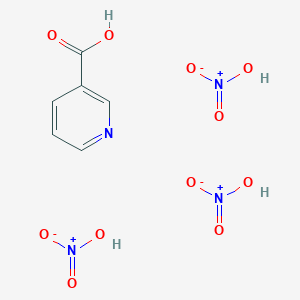
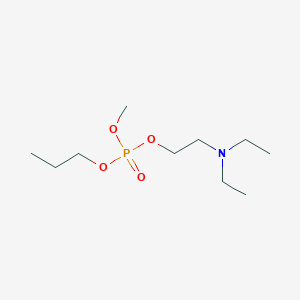
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
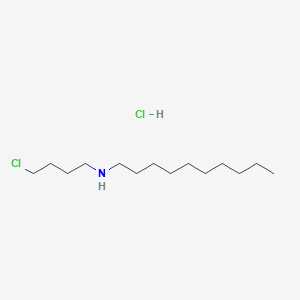
methylsilane](/img/structure/B14405684.png)
